E3 Ligase Ligand-linker Conjugate 97
Description
Overview of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis
The ubiquitin-proteasome system (UPS) is a fundamental regulatory process in all eukaryotic cells, responsible for the degradation of the majority of intracellular proteins. mdpi.comnih.gov This intricate system plays a crucial role in maintaining cellular homeostasis by removing misfolded, damaged, or otherwise unwanted proteins. nih.gov The process involves a sequential enzymatic cascade. Initially, a ubiquitin-activating enzyme (E1) activates ubiquitin, a small regulatory protein. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a specific substrate protein. nih.govfrontiersin.org The attachment of a chain of ubiquitin molecules, a process called polyubiquitination, marks the target protein for recognition and degradation by a large protein complex known as the 26S proteasome. mdpi.comwikipedia.org This selective degradation is vital for numerous cellular processes, including cell cycle progression, signal transduction, and quality control of proteins.
Principles of Targeted Protein Degradation (TPD) Modalities
Targeted protein degradation (TPD) is a therapeutic strategy that co-opts the cell's own UPS to eliminate specific proteins of interest (POIs), particularly those implicated in disease. mdpi.comnih.gov Unlike traditional inhibitors that only block a protein's function, TPD technologies lead to the actual removal of the protein from the cell. nih.gov This offers several potential advantages, including the ability to target proteins previously considered "undruggable" and the potential for a more profound and durable therapeutic effect. nih.govnih.gov
PROTACs are heterobifunctional molecules at the forefront of TPD. wikipedia.orgtandfonline.com They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govtandfonline.com The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex. nih.govnih.gov This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome. wikipedia.orgresearchgate.net A key feature of PROTACs is their catalytic nature; after the target protein is degraded, the PROTAC is released and can engage another target protein molecule, allowing for sustained protein degradation with potentially lower drug concentrations. wikipedia.orgnih.gov
The E3 ligase ligand-linker conjugate is a foundational element in the design and synthesis of PROTACs. glpbio.com This pre-formed chemical entity comprises the E3 ligase-binding moiety and the linker, ready for conjugation to a ligand for a specific target protein. The choice of the E3 ligase ligand determines which of the over 600 E3 ligases in the human genome will be hijacked for the degradation of the target protein. frontiersin.orgresearchgate.net The linker component is not merely a spacer; its length, composition, and attachment points are critical for the stability and efficacy of the resulting PROTAC, influencing the formation of a productive ternary complex. wisc.edu
Significance of E3 Ligase Ligand-Linker Conjugate 97 within the TPD Landscape
While specific research findings on a compound explicitly named "this compound" are not publicly available in the reviewed scientific literature, its designation follows a common nomenclature for synthetic building blocks used in PROTAC development. These conjugates are often synthesized in series and numbered for research and development tracking. The significance of any such conjugate lies in its potential to be a key component of a novel PROTAC designed to target a specific disease-related protein. The unique combination of its E3 ligase ligand and linker characteristics would dictate the specificity and efficiency of the resulting protein degrader. The development of diverse libraries of these conjugates is crucial for advancing the field of targeted protein degradation and for creating new therapeutic options for a wide range of diseases. wisc.edu
Structure
3D Structure
Properties
Molecular Formula |
C23H29N5O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H29N5O5/c29-10-9-25-5-7-26(8-6-25)12-15-13-27(14-15)16-1-2-17-18(11-16)23(33)28(22(17)32)19-3-4-20(30)24-21(19)31/h1-2,11,15,19,29H,3-10,12-14H2,(H,24,30,31) |
InChI Key |
NUQIVHOFNJIHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CCO |
Origin of Product |
United States |
Structural Design and Chemical Synthesis of E3 Ligase Ligand Linker Conjugate 97
Rationale for E3 Ligase Selection in Conjugate Design
The human genome encodes over 600 E3 ligases, each with a potential role in the UPS. frontiersin.orgfrontiersin.org However, only a handful have been successfully exploited for PROTAC development. frontiersin.org The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing its tissue specificity and degradation efficiency. nih.govarxiv.org
The majority of PROTACs in development, including those that have advanced to clinical trials, utilize ligands for a small subset of E3 ligases. frontiersin.orgresearchgate.net These include Cereblon (CRBN), von Hippel-Lindau (VHL), mouse double minute 2 homolog (MDM2), and inhibitor of apoptosis proteins (IAPs). nih.govnih.govnih.gov
Cereblon (CRBN): CRBN is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. frontiersin.org Ligands for CRBN, such as derivatives of thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931), are widely used in PROTAC design due to their favorable drug-like properties and well-understood binding mechanism. wisc.edu The use of CRBN ligands is prevalent in many clinical-stage PROTACs. frontiersin.org
von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CRL2VHL E3 ligase complex. nih.govresearchgate.net Small molecule VHL ligands, often peptidomimetic in nature, have been extensively developed and are a popular choice for PROTAC construction. rsc.orgnih.govtandfonline.com VHL is broadly expressed across different tissues, making it a versatile target for protein degradation. researchgate.net
MDM2: The MDM2 E3 ligase is a key negative regulator of the p53 tumor suppressor. nih.govscienceopen.com Inhibitors of the MDM2-p53 interaction, such as nutlin-based compounds, have been repurposed as E3 ligase-recruiting ligands for PROTACs. nih.govnih.govresearchgate.net MDM2-based PROTACs offer a dual mechanism of action in cancer therapy by both degrading a target protein and stabilizing p53. nih.gov
IAPs: The inhibitor of apoptosis protein (IAP) family, including cIAP1 and XIAP, are RING-domain E3 ligases. nih.gov Small molecule mimetics of the natural IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) have been developed as IAP-recruiting ligands for PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). nih.gov
Table 1: Commonly Utilized E3 Ligases and Their Ligands
| E3 Ligase | Ligand Class | Example Ligands |
|---|---|---|
| Cereblon (CRBN) | Immunomodulatory drugs (IMiDs) | Thalidomide, Lenalidomide, Pomalidomide |
| von Hippel-Lindau (VHL) | Peptidomimetics | VH032, (S,R,S)-AHPC |
| MDM2 | Nutlin analogues | Nutlin-3, RG7388 |
To overcome the limitations of relying on a small number of E3 ligases, such as cell-type specific expression and potential resistance mechanisms, research is actively exploring the vast landscape of other E3 ligases. nih.govnih.gov Emerging targets include RNF114, DCAF16, and KEAP1, among others. frontiersin.orgwisc.edu The development of ligands for these novel E3 ligases will expand the toolbox for TPD and enable more precise and tissue-selective protein degradation. tandfonline.comstrandls.com
Design Principles of the Ligand Moiety in Conjugate 97
The ligand component of Conjugate 97 is responsible for specifically binding to the chosen E3 ligase. Its design is guided by the structural biology of the ligand-E3 ligase interaction.
The binding of a ligand to its E3 ligase target is a highly specific interaction dictated by a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. For instance, VHL ligands mimic the hydroxyproline (B1673980) residue of its natural substrate, HIF-1α, to achieve high-affinity binding. nih.govbldpharm.com Similarly, CRBN ligands like thalidomide and its analogues fit into a specific pocket on the CRBN protein, altering its substrate specificity. frontiersin.org
The interaction between the ligand and the E3 ligase is not static. The formation of a stable ternary complex, consisting of the PROTAC, the E3 ligase, and the POI, is crucial for efficient ubiquitination. nih.gov The dynamics of this complex formation are influenced by the binding affinities of both the E3 ligase ligand and the POI warhead, as well as the nature of the linker connecting them. arxiv.org
Linker Chemistry and Design Considerations for Conjugate 97
For Conjugate 97, a variety of linker chemistries could be employed. Common linkers include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures. enamine.netenamine.net The choice of linker is often determined empirically through the synthesis and evaluation of a library of PROTACs with different linkers to identify the optimal connection between the E3 ligase ligand and the POI warhead. nih.gov The attachment point of the linker to the E3 ligase ligand is also a critical consideration, as it must not disrupt the key binding interactions with the E3 ligase. frontiersin.org
Table 2: Common Linker Types in PROTACs
| Linker Type | Characteristics |
|---|---|
| Polyethylene Glycol (PEG) | Flexible, improves solubility |
| Alkyl Chains | Hydrophobic, varying lengths |
| Alkyl/Ether | Combination of flexibility and polarity |
Types of Linkers: Alkyl, Polyethylene Glycol (PEG), and Rigid Linkers
The choice of linker chemistry is a foundational decision in the design of a conjugate like E3 Ligase Ligand-Linker Conjugate 97. The most prevalent linker motifs fall into three main categories: alkyl chains, polyethylene glycol (PEG) chains, and rigid structures. nih.gov
Alkyl Linkers: Composed of saturated hydrocarbon chains, these are among the simplest and most common linkers. They are synthetically accessible and chemically stable. However, their hydrophobicity can sometimes limit the aqueous solubility and cell permeability of the resulting PROTAC. axispharm.com
Polyethylene Glycol (PEG) Linkers: These consist of repeating ethylene (B1197577) glycol units and are prized for their hydrophilicity. researchgate.net The incorporation of PEG motifs can significantly improve the water solubility and pharmacokinetic profile of a PROTAC. researchgate.net Statistical analysis of published PROTACs shows that PEG and alkyl chains are the most frequently used linker types. nih.gov
Rigid Linkers: To reduce the conformational flexibility of the PROTAC and pre-organize the molecule into a bioactive conformation, more rigid linkers are employed. These structures can include alkynes, triazoles (often formed via click chemistry), and heterocyclic scaffolds like piperazines or piperidines. nih.gov These rigid elements can enhance the stability of the ternary complex and improve metabolic stability. nih.gov
The following table summarizes the characteristics of these common linker types.
| Linker Type | Primary Constituent | Key Characteristics | Common Applications & Considerations |
| Alkyl | Saturated (CH2)n chains | Hydrophobic, flexible, synthetically simple | Early-stage PROTAC design, systematic length screening |
| PEG | (CH2CH2O)n units | Hydrophilic, flexible, improves solubility | Enhancing solubility and cell permeability |
| Rigid | Alkynes, triazoles, piperazines | Constrained conformation, metabolically stable | Improving ternary complex stability and selectivity |
Impact of Linker Length on Ternary Complex Formation and Function
The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. nih.gov A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both proteins and thus inhibiting ternary complex formation. Conversely, a linker that is too long might not effectively bring the two proteins into the correct proximity for efficient ubiquitin transfer. The optimal length is often found within a range of 5 to 15 atoms.
Research has consistently shown a distinct relationship between linker length and degradation potency, often measured as the half-maximal degradation concentration (DC50). For instance, in a series of BRD4-targeting PROTACs, variations in the number of PEG units in the linker led to significant differences in degradation activity.
The table below presents illustrative research findings on the effect of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase Recruited | Linker Type | Linker Length (atoms) | Degradation Potency (DC50) |
| BRD4 | CRBN | PEG | ~10 (0 PEG units) | < 0.5 µM |
| BRD4 | CRBN | PEG | ~13-16 (1-2 PEG units) | > 5 µM |
| BRD4 | CRBN | PEG | ~22-25 (4-5 PEG units) | < 0.5 µM |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation |
| TBK1 | VHL | Alkyl/Ether | 12 to 29 | Submicromolar |
| ERα | VHL | PEG | 16 | Optimal Degradation |
Data adapted from published research findings to illustrate trends. nih.govdiva-portal.org
Influence of Linker Rigidity and Flexibility on Molecular Conformation
The dynamic behavior of the linker plays a crucial role in the PROTAC's mechanism of action.
Flexible Linkers (Alkyl, PEG): The high degree of rotational freedom in flexible linkers allows the PROTAC to adopt multiple conformations. This plasticity can be advantageous, enabling the molecule to find a productive orientation that facilitates ternary complex formation. acs.org However, excessive flexibility can also be a liability, leading to a significant entropic penalty upon binding and potentially allowing the molecule to adopt non-productive folded conformations that hinder target engagement. chemrxiv.org
Rigid Linkers: Introducing rigid elements like phenyl rings or piperazine (B1678402) scaffolds reduces the number of accessible conformations. nih.gov This can pre-organize the PROTAC into a conformation that is more favorable for binding, potentially increasing the stability and cooperativity of the ternary complex. nih.gov However, in some cases, increased rigidity can prevent the necessary conformational adjustments required for complex formation, leading to a loss of activity. nih.gov The balance between rigidity and flexibility is therefore a key consideration in optimizing PROTAC performance. axispharm.com
Rational Selection of Linker Attachment Points (Exit Vectors)
The point at which the linker is attached to the E3 ligase ligand, known as the exit vector, can dramatically influence the properties of the resulting PROTAC. nih.gov This choice is typically guided by analyzing the solvent-exposed surfaces of the ligand when it is bound to the E3 ligase, identifying positions where the addition of a linker will not disrupt crucial binding interactions. nih.govtocris.com
Furthermore, the specific chemistry used to connect the linker to the ligand can impact the stability and neosubstrate degradation profile of the final PROTAC. For example, studies on conjugates of the Cereblon (CRBN) ligand pomalidomide have shown that the choice of attachment point and the connecting functional group significantly affect both the chemical stability of the molecule and its ability to induce the degradation of native CRBN substrates like IKZF1. nih.gov
The following table summarizes findings from a study on various thalidomide-based linker conjugates, highlighting the impact of the exit vector and linker type on stability and neosubstrate degradation.
| Conjugate ID | Linker Attachment Position | Linker Type | Stability in pH 7.4 Buffer (% remaining after 24h) | IKZF1 Degradation (% in MM.1S cells) |
| T01 | Phthalimide C4 | Aminoalkyl | 36 | 82 |
| T05 | Phthalimide C4 | Alkylether | 80 | 18 |
| T09 | Phthalimide C5 | Alkylether | 85 | 10 |
| T11 | Phthalimide C5 | Methylamino-acyl | 45 | 75 |
Data adapted from a study on CRBN ligand-linker conjugates to illustrate the principle. nih.gov
Computational Approaches to Linker Optimization
Given the vast chemical space of possible linkers, computational methods are increasingly used to guide rational design and reduce the need for extensive empirical screening. rowan.edu These in silico approaches aim to model the structure of the PROTAC-induced ternary complex to predict which linker designs are most likely to be successful. rowan.edu
Common computational strategies include:
Protein-Protein Docking: This method predicts the preferred binding orientation between the target protein and the E3 ligase. The resulting models can then be used to design linkers that can bridge the two ligands with the correct distance and geometry. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the PROTAC and the proteins over time, providing insights into the flexibility of the linker and the stability of the ternary complex. acs.org This can help identify stable conformations and key interactions that contribute to degradation efficacy. acs.orgresearchgate.net
Conformational Sampling: Algorithms are used to generate a large number of possible conformations for the linker. These are then filtered based on whether they can successfully connect the two protein-bound ligands without steric clashes. nih.govacs.org The PRosettaC web server is one such tool developed for this purpose. rowan.edu
Synthetic Methodologies for this compound
The synthesis of PROTACs is often a complex, multi-step process. To accelerate discovery, chemists have developed efficient and adaptable strategies, with modular synthesis being a cornerstone approach. tocris.com
Modular Synthesis Strategies
Modular synthesis involves preparing the key components—the POI ligand, the E3 ligase ligand, and the linker—as separate building blocks that can be readily combined. acs.org A highly effective strategy within this framework is the use of pre-formed E3 ligase ligand-linker conjugates. tocris.com These commercially available or custom-synthesized reagents consist of the E3 ligase ligand already attached to a linker that has a reactive handle at the other end. tocris.com
This approach offers several advantages:
Efficiency: It significantly reduces the number of synthetic steps required to generate a PROTAC library, as the complex E3 ligase ligand does not need to be synthesized from scratch for each new PROTAC. tocris.com
Flexibility: A single POI ligand can be rapidly coupled to a variety of E3 ligase ligand-linker conjugates, allowing for systematic screening of different E3 ligases, linker lengths, compositions, and attachment points. tandfonline.com
Reliability: The final coupling step often employs highly reliable and high-yielding reactions, such as amide bond formation or "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used to rapidly assemble the two halves of a PROTAC molecule. nih.govtandfonline.com
The synthesis of a PROTAC using a pre-formed conjugate like this compound would typically involve a single final step: coupling the reactive handle of the conjugate with a complementary functional group on the POI ligand.
Advanced Chemical Coupling Reactions (e.g., Click Chemistry)
In the construction of PROTACs from E3 ligase ligand-linker conjugates, various advanced chemical coupling reactions are employed to ensure efficient and stable linkage to the target protein ligand. Among the most prominent of these are "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
These reactions are favored for their high efficiency, selectivity, and biocompatibility. An E3 ligase ligand-linker conjugate designed for click chemistry would typically possess either an azide (B81097) or an alkyne functional group at the terminus of the linker. This allows for a straightforward and robust reaction with a corresponding functional group on the target protein ligand. For instance, several commercially available E3 ligase ligand-linker conjugates, such as those based on (S,R,S)-AHPC, are offered with terminal azide groups specifically for this purpose.
Functionalization Strategies for Diverse PROTAC Construction
The versatility of an E3 ligase ligand-linker conjugate is determined by the functional groups incorporated into its linker. These functional groups serve as handles for attachment to various target protein ligands and can influence the physicochemical properties of the final PROTAC molecule.
Common functionalization strategies include the incorporation of:
Carboxylic acids: These can be activated to form amide bonds with amine groups on a target protein ligand.
Amines: These can react with activated carboxylic acids or other electrophilic groups.
Alkyl halides: These can undergo nucleophilic substitution reactions.
Azides and Alkynes: As mentioned, these are key components for click chemistry reactions.
The nature of the linker itself, which is often a polyethylene glycol (PEG) chain, an alkyl chain, or a more rigid structure, also plays a critical role in the efficacy of the resulting PROTAC. The length and composition of the linker can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
A summary of common E3 ligase ligands and linker functionalities is presented below:
| E3 Ligase Ligand | Common Linker Functional Groups | Relevant E3 Ligase |
| Pomalidomide Derivatives | Carboxylic Acid, Amine, Azide, Alkyne | Cereblon (CRBN) |
| Thalidomide Derivatives | Carboxylic Acid, Amine, Azide, Alkyne | Cereblon (CRBN) |
| (S,R,S)-AHPC (VH032) Derivatives | Carboxylic Acid, Amine, Azide, Alkyne | von Hippel-Lindau (VHL) |
Molecular and Cellular Mechanisms Mediated by E3 Ligase Ligand Linker Conjugate 97
Induced Proximity Model and Ternary Complex Formation
The central mechanism of action for a PROTAC incorporating "E3 Ligase Ligand-linker Conjugate 97" would be the inducement of proximity between an E3 ubiquitin ligase and a target protein of interest (POI), leading to the formation of a ternary complex. nih.gov This complex is the cornerstone of PROTAC-mediated protein degradation.
Biophysical Characterization of E3 Ligase-Conjugate 97 Interactions
To understand the functionality of "Conjugate 97," a thorough biophysical characterization of its interaction with the cognate E3 ligase is essential. This would involve a suite of analytical techniques to determine the binding affinity, kinetics, and thermodynamics of the interaction.
Key Biophysical Parameters for E3 Ligase-Conjugate 97 Interaction:
| Parameter | Description | Typical Techniques |
| Binding Affinity (Kd) | The dissociation constant, which measures the strength of the binding between the E3 ligase and Conjugate 97. A lower Kd value indicates a stronger interaction. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST) |
| Kinetics (kon, koff) | The association (kon) and dissociation (koff) rate constants, which describe how quickly the binding and unbinding events occur. | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) |
| Thermodynamics (ΔH, ΔS) | The change in enthalpy (ΔH) and entropy (ΔS) upon binding, providing insight into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). | Isothermal Titration Calorimetry (ITC) |
These studies would elucidate the fundamental properties of the initial binary complex formation between the E3 ligase and the PROTAC, a critical first step in the degradation pathway.
Formation and Stability of the PROTAC Ternary Complex
The cooperativity factor (α) is a quantitative measure of the influence of the target protein on the binding affinity of the PROTAC for the E3 ligase, and vice versa. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored over the individual binary complexes.
Hypothetical Ternary Complex Stability Data for a Conjugate 97-based PROTAC:
| Complex | Dissociation Constant (Kd) | Cooperativity (α) |
| E3 Ligase + PROTAC | 50 nM | - |
| Target Protein + PROTAC | 100 nM | - |
| E3 Ligase + PROTAC + Target Protein | 5 nM | 10 |
In this hypothetical example, the positive cooperativity significantly stabilizes the ternary complex, which is a desirable characteristic for an effective PROTAC. The formation and stability of this complex would be investigated using techniques similar to those for binary interactions, but in a three-component system.
Ubiquitination Cascade Initiation
Once the ternary complex is formed, the E3 ligase is brought into close proximity with the target protein, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. This marks the protein for degradation.
Role of E2 Conjugating Enzymes in Ubiquitin Transfer
The ubiquitination process is a cascade involving three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). rndsystems.com The E3 ligase recruited by "Conjugate 97" acts as a scaffold, positioning a ubiquitin-charged E2 enzyme to transfer ubiquitin to accessible lysine (B10760008) residues on the surface of the target protein. youtube.com The choice of E2 enzyme can influence the type of ubiquitin chain that is formed.
Specificity of Ubiquitin Chain Formation Induced by Conjugate 97-based PROTACs
The topology of the polyubiquitin (B1169507) chain attached to the target protein is a critical determinant of its cellular fate. Chains linked through lysine 48 (K48) are the canonical signal for proteasomal degradation. nih.gov The specific E3 ligase recruited by "Conjugate 97," along with the available E2 enzymes in the cellular context, would determine the linkage specificity of the ubiquitin chains. Research would focus on identifying the predominant ubiquitin chain linkages formed on the target protein in the presence of the Conjugate 97-based PROTAC. Techniques such as mass spectrometry would be employed to analyze the ubiquitination sites and chain types on the target protein.
Proteasomal Degradation Pathway Activation
The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex responsible for protein turnover in the cell. oup.com The recognition of the polyubiquitin chain, typically requiring a chain of at least four ubiquitin monomers, initiates the unfolding and translocation of the target protein into the catalytic core of the proteasome, where it is cleaved into small peptides. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules. nih.gov
The efficacy of a PROTAC containing "Conjugate 97" would ultimately be determined by its ability to efficiently shepherd the target protein through this entire process, from ternary complex formation to final degradation by the proteasome.
Recognition of Polyubiquitinated Proteins by the Proteasome
Once a PROTAC has successfully brought a target protein into proximity with an E3 ligase, the ligase facilitates the covalent attachment of multiple ubiquitin molecules to the target protein, a process known as polyubiquitination. The resulting polyubiquitin chain serves as a degradation signal, or "degron," that is recognized by the 26S proteasome, the cellular machinery responsible for protein degradation. nih.govresearchgate.net
The type of ubiquitin linkage is critical in determining the fate of the modified protein. Lysine-48 (K48)-linked polyubiquitin chains are the canonical and most abundant signal for proteasomal degradation. nih.govoup.comscispace.com The 26S proteasome possesses intrinsic ubiquitin receptors, such as RPN10 and RPN13, that can directly bind to these K48-linked chains. researchgate.netresearchgate.net This recognition is a crucial first step in a tightly regulated process that commits the protein to degradation.
The process of recognition and subsequent degradation involves several key steps:
Initial Binding: The polyubiquitinated protein is initially captured by ubiquitin receptors on the 19S regulatory particle of the 26S proteasome. The affinity of this binding can be influenced by the length and architecture of the polyubiquitin chain. oup.com
Deubiquitination: As the substrate engages with the proteasome, deubiquitinating enzymes (DUBs) associated with the proteasome begin to cleave the polyubiquitin chain, allowing for the unfolding and translocation of the substrate into the 20S core particle, where proteolysis occurs. nih.gov
Unfolding and Translocation: The target protein must be unfolded to enter the narrow channel of the 20S catalytic core. This process is ATP-dependent and is a critical, often rate-limiting, step in protein degradation. researchgate.net
The efficiency of proteasomal recognition can be influenced by the nature of the polyubiquitin chains. For instance, branched K11/K48-linked chains have been shown to be even more potent degradation signals than canonical K48 chains for certain substrates. researchgate.net
| Component | Function | Significance in PROTAC-mediated Degradation |
|---|---|---|
| K48-linked Polyubiquitin Chain | Canonical signal for proteasomal degradation. nih.govoup.com | The type of chain built by the recruited E3 ligase determines the efficiency of proteasomal targeting. |
| 26S Proteasome | Multi-subunit complex that recognizes, unfolds, and degrades polyubiquitinated proteins. researchgate.net | The ultimate effector of PROTAC-induced protein degradation. |
| RPN10 and RPN13 | Intrinsic ubiquitin receptors on the 19S regulatory particle of the proteasome. researchgate.net | Mediate the initial capture of the polyubiquitinated target protein. |
| Deubiquitinating Enzymes (DUBs) | Remove ubiquitin chains from the substrate prior to degradation. nih.gov | Regulate the degradation process and recycle ubiquitin. |
Catalytic Cycle of PROTACs in Protein Turnover
A key feature of PROTACs is their ability to act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.govnih.gov This catalytic nature is a significant advantage over traditional inhibitors that require sustained high concentrations to maintain their effect. The catalytic cycle of a PROTAC, formed using a component like this compound, can be broken down into a series of sequential steps:
Formation of a Ternary Complex: The cycle begins with the PROTAC molecule simultaneously binding to both a target protein of interest (POI) and an E3 ubiquitin ligase. This results in the formation of a transient ternary complex (POI-PROTAC-E3 ligase). nih.govnih.gov The stability and conformation of this complex are critical for the subsequent steps.
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase is brought into close proximity to the POI. This induced proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. researchgate.netfrontiersin.org This process is repeated to form a polyubiquitin chain, typically with K48 linkages. nih.govscispace.com
Recognition by the Proteasome: As described in the previous section, the polyubiquitinated POI is then recognized by the 26S proteasome as a substrate for degradation. researchgate.netoup.com
Degradation and PROTAC Release: The proteasome degrades the polyubiquitinated POI into small peptides. Following the ubiquitination of the target, the PROTAC molecule dissociates from the complex and is released. nih.govmdpi.com This dissociation allows the free PROTAC molecule to bind to another target protein and E3 ligase, thereby initiating a new cycle of degradation.
This cyclical process allows a substoichiometric amount of a PROTAC to mediate the degradation of a much larger pool of target proteins. The efficiency of this cycle is dependent on several factors, including the binding affinities of the PROTAC for the POI and the E3 ligase, the length and composition of the linker, and the cellular concentrations of the respective components. frontiersin.org
| Stage | Description | Key Factors |
|---|---|---|
| 1. Ternary Complex Formation | A PROTAC molecule bridges the target protein (POI) and an E3 ligase. nih.gov | Binding affinities (PROTAC-POI, PROTAC-E3 ligase), linker properties. |
| 2. POI Ubiquitination | The E3 ligase transfers ubiquitin to the POI, forming a polyubiquitin chain. researchgate.netfrontiersin.org | E2 enzyme availability, accessibility of lysine residues on the POI. |
| 3. Proteasomal Recognition | The polyubiquitinated POI is recognized by the 26S proteasome. researchgate.netoup.com | Polyubiquitin chain linkage and length. nih.gov |
| 4. Degradation and Release | The POI is degraded, and the PROTAC is released to start a new cycle. nih.govmdpi.com | Proteasome activity, dissociation rate of the PROTAC. |
Assessment of Functional Activity and Specificity of E3 Ligase Ligand Linker Conjugate 97 Based Protacs
Quantitative Measurement of Target Protein Degradation
A primary measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is quantified through various in-vitro and in-cellulo techniques.
Cellular Assays for Protein Level Reduction
Cellular assays are the bedrock for assessing PROTAC activity. Techniques like Western blotting and enzyme-linked immunosorbent assays (ELISA) provide a direct measure of the reduction in target protein levels within cells treated with the PROTAC. For instance, researchers would treat a relevant cell line with varying concentrations of a PROTAC derived from "E3 Ligase Ligand-linker Conjugate 97" and measure the amount of the target protein remaining after a specific time.
More advanced techniques like the NanoBRET (Bioluminescence Resonance Energy Transfer) assay can be used to monitor target engagement and degradation in real-time within living cells. nih.gov This assay provides valuable data on the kinetics of degradation. Another powerful tool is the HiBiT split-luciferase system, which allows for sensitive and quantitative measurement of protein levels. nih.gov
Below is a hypothetical data table illustrating the kind of results that would be generated from such cellular assays to determine the degradation concentration 50 (DC₅₀) and maximum degradation (Dₘₐₓ) for a PROTAC based on "this compound."
| Target Protein | Cell Line | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) |
| Example Kinase 1 | Cancer Cell Line A | Western Blot | 25 | 92 |
| Example Kinase 1 | Cancer Cell Line A | HiBiT Assay | 22 | 95 |
| Example Receptor 2 | Disease Model B | ELISA | 50 | 88 |
Mass Spectrometry-Based Proteomics for Degradation Profiling
To gain a comprehensive, unbiased view of a PROTAC's effects, mass spectrometry (MS)-based proteomics is employed. nih.govacs.org This powerful technique allows for the global analysis of the entire proteome of a cell, identifying and quantifying thousands of proteins simultaneously. By comparing the proteomes of cells treated with the PROTAC to untreated cells, researchers can confirm the degradation of the intended target and, crucially, identify any other proteins that are also degraded. acs.org This provides a broad profile of the PROTAC's degradation activity.
A typical proteomics experiment would yield a large dataset, which can be visualized in a volcano plot to highlight proteins with statistically significant changes in abundance.
Evaluating Substrate Specificity and Selectivity
A critical aspect of PROTAC development is ensuring that it selectively degrades the intended target protein without affecting other proteins, which could lead to unwanted side effects.
Off-Target Degradation Assessment
As mentioned above, MS-based proteomics is the gold standard for identifying off-target degradation events. nih.gov Any protein other than the intended target that shows significant degradation upon PROTAC treatment is considered an off-target.
In addition to proteomics, targeted assays can be performed for known off-targets of the protein of interest's ligand or the E3 ligase ligand. For example, if the warhead of the PROTAC is known to have some affinity for other kinases, those kinases would be specifically monitored for degradation.
Mechanism-Based Controls for Specificity Validation
To confirm that the observed degradation is indeed occurring through the intended PROTAC mechanism (i.e., formation of a ternary complex and subsequent proteasomal degradation), several mechanism-based controls are essential. nih.govnih.gov
E3 Ligase Ligand Competition: Pre-treating cells with an excess of the free E3 ligase ligand (in this case, the ligand part of "this compound" without the linker and warhead) should prevent the PROTAC from binding to the E3 ligase and thus block degradation of the target protein. nih.gov
Proteasome and Neddylation Inhibitors: The degradation mediated by PROTACs is dependent on the ubiquitin-proteasome system. Therefore, co-treatment with a proteasome inhibitor (like MG132 or bortezomib) or a neddylation inhibitor (which prevents the activation of cullin-RING E3 ligases) should rescue the degradation of the target protein. nih.govnih.gov
Inactive Epimer/Control: Synthesizing a stereoisomer (epimer) of the PROTAC that is known to be inactive in binding to either the target or the E3 ligase serves as an excellent negative control. This inactive molecule should not induce degradation.
The following table illustrates the expected outcomes of these control experiments for a specific and on-target PROTAC.
| Condition | Expected Outcome for Target Protein Degradation | Rationale |
| PROTAC Alone | High Degradation | Establishes baseline PROTAC activity. |
| PROTAC + E3 Ligase Ligand | No/Reduced Degradation | Confirms engagement of the specific E3 ligase. nih.gov |
| PROTAC + Proteasome Inhibitor | No/Reduced Degradation | Confirms degradation is proteasome-dependent. nih.gov |
| PROTAC + Neddylation Inhibitor | No/Reduced Degradation | Confirms involvement of the cullin-RING ligase pathway. nih.gov |
| Inactive Epimer of PROTAC | No Degradation | Demonstrates stereospecificity of the interaction. |
Cellular Uptake and Intracellular Distribution Dynamics
For a PROTAC to be effective, it must be able to cross the cell membrane and reach its intracellular targets. researchgate.net The physicochemical properties of "this compound" would significantly influence the cellular permeability of the resulting PROTAC.
Assessing cellular uptake can be challenging. One approach involves using fluorescently labeled versions of the PROTAC and visualizing their accumulation inside cells using microscopy. Another method is to lyse the cells after treatment and measure the intracellular concentration of the PROTAC using liquid chromatography-mass spectrometry (LC-MS). The NanoBRET assay can also provide insights into cellular permeability by comparing the target engagement in intact versus permeabilized cells. nih.gov Understanding the dynamics of how the PROTAC enters the cell and where it localizes is crucial for optimizing its design and achieving potent degradation.
Structure-Activity Relationship (SAR) Studies of Conjugate 97 Derivatives
Structure-activity relationship (SAR) studies are fundamental to optimizing the performance of PROTACs. frontiersin.org These studies systematically modify the chemical structure of the E3 ligase ligand and the linker to understand how these changes affect the degradation efficacy and selectivity of the resulting PROTAC. frontiersin.org
Impact of Ligand Modifications on Degradation Efficacy
The E3 ligase ligand is a critical component of a PROTAC, as it recruits the E3 ligase to the target protein. nih.gov Modifications to this ligand can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation. nih.gov
For a hypothetical "Conjugate 97," researchers would synthesize a library of derivatives with modifications at various positions of the E3 ligase ligand. Key considerations would include:
Affinity for the E3 Ligase: Altering functional groups on the ligand can modulate its binding affinity for the E3 ligase. While high affinity is often a starting point, optimal degradation does not always correlate with the highest binary affinity. frontiersin.org
Solvent-Exposed Vectors: Modifications are often made at solvent-exposed positions of the ligand, where the linker is attached. frontiersin.org This is to minimize disruption of the key interactions required for E3 ligase binding.
Cooperativity: The interactions between the target protein and the E3 ligase within the ternary complex can be cooperative, non-cooperative, or antagonistic. Ligand modifications can influence this cooperativity, thereby affecting the stability of the ternary complex and degradation efficiency. researchgate.net
The degradation efficacy of these new derivatives would be assessed using techniques like Western blotting or mass spectrometry to quantify the reduction in the target protein levels. This data would then be used to construct an SAR table.
Table 1: Hypothetical SAR Data for Ligand Modifications of Conjugate 97-Based PROTACs
| Conjugate Derivative | Modification on E3 Ligand | Target Protein Degradation (DC50, nM) |
| PROTAC-97A (Parent) | None | 50 |
| PROTAC-97B | Addition of methyl group at R1 | 25 |
| PROTAC-97C | Replacement of hydroxyl with methoxy (B1213986) at R2 | 100 |
| PROTAC-97D | Introduction of a fluorine atom at R3 | 40 |
This table is illustrative and does not represent real experimental data.
Influence of Linker Modifications on Activity Profiles
The linker connecting the E3 ligase ligand to the target protein-binding ligand plays a crucial role in PROTAC activity. explorationpub.com Its composition, length, and attachment points can profoundly influence the ability of the PROTAC to induce a productive ternary complex. acs.org
For "Conjugate 97," linker optimization would involve varying:
Linker Length: The length of the linker is critical for allowing the E3 ligase and the target protein to come together effectively. A linker that is too short may cause steric clashes, while one that is too long might lead to unproductive binding modes. explorationpub.com
Linker Composition: The chemical nature of the linker (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains, or more rigid structures) affects the PROTAC's physicochemical properties, such as solubility and cell permeability.
Attachment Points: The position where the linker is attached to both the E3 ligase ligand and the target protein ligand can alter the orientation of the two proteins in the ternary complex, thereby impacting degradation. explorationpub.com
Table 2: Hypothetical Impact of Linker Modifications on the Activity of Conjugate 97-Based PROTACs
| Conjugate Derivative | Linker Modification | Target Protein Degradation (DC50, nM) | Cell Permeability |
| PROTAC-97A (Parent) | PEG4 | 50 | Moderate |
| PROTAC-97E | PEG2 | >1000 | Moderate |
| PROTAC-97F | PEG6 | 20 | High |
| PROTAC-97G | Alkyl C8 | 75 | Low |
This table is illustrative and does not represent real experimental data.
Structure-Guided Design (SGD) and Rational Engineering of Conjugate 97-Derived PROTACs
Structure-guided design (SGD) utilizes three-dimensional structural information to rationally design more potent and selective PROTACs. researchgate.net This approach can accelerate the optimization process compared to traditional SAR studies alone.
Co-crystal Structures of E3 Ligase-Conjugate Complexes
Obtaining a co-crystal structure of the E3 ligase in complex with the ligand-linker conjugate provides atomic-level insights into their interaction. nih.gov These structures can reveal:
Key Binding Interactions: Identification of the specific amino acid residues in the E3 ligase that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand. nih.gov
Ligand Conformation: The bound conformation of the ligand, which can inform further modifications to enhance affinity and selectivity.
Solvent-Exposed Regions: Confirmation of the optimal points for linker attachment that will not disrupt binding. frontiersin.org
While no co-crystal structures for a "Conjugate 97" are available, the Protein Data Bank (PDB) contains numerous examples of E3 ligases, such as VHL and cereblon (CRBN), in complex with their respective ligands. rcsb.orgmdpi.com These existing structures serve as valuable templates for the design of new E3 ligase ligands and their corresponding PROTACs.
Computational Modeling and Docking Simulations for Optimization
In the absence of experimental structures, or to complement them, computational modeling and docking simulations are powerful tools for PROTAC design. scienceopen.com These methods can be used to:
Predict Ternary Complex Structures: Molecular docking can predict how the PROTAC will mediate the interaction between the E3 ligase and the target protein. scienceopen.com This can help to prioritize which linker lengths and attachment points are most likely to be successful.
Analyze Interactions: Computational models can highlight potential favorable or unfavorable interactions within the ternary complex, guiding the design of modifications to improve stability and degradation. acs.org
Screen Virtual Libraries: Large virtual libraries of PROTAC designs can be rapidly screened in silico to identify the most promising candidates for synthesis and experimental testing. scienceopen.com
Various computational approaches are employed, ranging from simple docking of the PROTAC into one of the protein pockets to more complex methods that simulate the formation of the entire ternary complex. acs.org These computational strategies are integral to modern drug discovery and are essential for accelerating the development of novel PROTACs. nih.gov
Advanced Research Applications of E3 Ligase Ligand Linker Conjugate 97
Elucidation of Protein Function and Biological Pathways
E3 ligase ligand-linker conjugates are instrumental in dissecting the roles of specific proteins within complex biological systems. By incorporating a conjugate like Conjugate 97 into a PROTAC, researchers can achieve rapid and selective degradation of a target protein. This "chemical knockdown" approach offers several advantages over traditional genetic methods like RNA interference (RNAi) or CRISPR-Cas9, such as faster kinetics and the ability to target non-enzymatic proteins. youtube.com
The degradation of a specific protein allows for the observation of the resulting phenotypic changes in cells or organisms, thereby revealing the protein's function. For instance, by degrading a particular kinase, researchers can study its role in a specific signaling pathway. This approach has been widely used to validate the function of various proteins in cellular processes.
Development of Chemical Probes for Cellular Biology
E3 ligase ligand-linker conjugates are fundamental building blocks for the creation of sophisticated chemical probes. These probes, in the form of PROTACs, enable the temporal and dose-dependent control of protein levels within a cell. This level of control is crucial for studying dynamic cellular processes.
A key aspect in the development of these chemical probes is the optimization of the linker component of the conjugate. The length, rigidity, and attachment points of the linker can significantly impact the efficacy and selectivity of the resulting PROTAC. nih.govacs.org Researchers have developed libraries of E3 ligase ligand-linker conjugates with varying linker properties to facilitate the rapid synthesis and screening of PROTACs for a given target. enamine.net For example, the use of polyethylene (B3416737) glycol (PEG) linkers of different lengths can influence the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein, which is essential for efficient degradation. targetmol.commedchemexpress.com
Below is an interactive data table showcasing a selection of VHL ligand-linker conjugates with different linker compositions used in the development of chemical probes.
| Conjugate Name | VHL Ligand | Linker Type | Linker Length (atoms) | Terminal Functional Group |
| (S,R,S)-AHPC-PEG1-N3 | (S,R,S)-AHPC | PEG | 4 | Azide (B81097) |
| (S,R,S)-AHPC-PEG2-NH2 | (S,R,S)-AHPC | PEG | 7 | Amine |
| (S,R,S)-AHPC-PEG3-COOH | (S,R,S)-AHPC | PEG | 10 | Carboxylic Acid |
| VH285-PEG4-C4-Cl | VH285 | Alkyl/Ether | 16 | Chloro |
Investigating "Undruggable" Targets through Induced Degradation
A significant portion of the human proteome, estimated to be around 85%, is considered "undruggable" by conventional small molecule inhibitors. youtube.com These proteins often lack well-defined active sites for inhibitor binding. The targeted protein degradation strategy enabled by E3 ligase ligand-linker conjugates provides a powerful solution to this challenge. youtube.com
Instead of inhibiting a protein's function, PROTACs, built using conjugates like Conjugate 97, lead to the complete removal of the target protein from the cell. This approach only requires a ligand that can bind to the target protein, not necessarily inhibit its function. This has expanded the range of therapeutic targets to include scaffolding proteins, transcription factors, and other non-enzymatic proteins that were previously inaccessible. youtube.com
The development of potent and selective PROTACs for these "undruggable" targets is an active area of research, with E3 ligase ligand-linker conjugates serving as a critical starting point. The choice of the E3 ligase ligand (e.g., for VHL or CRBN) and the linker properties are crucial for achieving efficient degradation of the target protein. nih.govresearchgate.net
Applications in Modulating Specific Cellular Responses (e.g., Immunomodulation)
The ability to selectively degrade target proteins has significant implications for modulating cellular responses, including in the field of immunotherapy. nih.gov E3 ligases themselves play crucial roles in regulating immune responses, and targeting proteins involved in immune signaling pathways with PROTACs offers a novel therapeutic strategy. nih.gov
For example, PROTACs can be designed to degrade proteins that suppress the immune system, thereby enhancing the anti-tumor immune response. The development of PROTACs targeting immune checkpoint proteins or key signaling molecules in immune cells is a promising area of cancer immunotherapy research. nih.gov The versatility of E3 ligase ligand-linker conjugates allows for the creation of a diverse range of PROTACs to modulate various aspects of the immune system.
Below is an interactive data table summarizing the application of different E3 ligase ligands in PROTACs for modulating cellular responses.
| E3 Ligase Ligand | E3 Ligase Recruited | Example Target Protein | Therapeutic Area |
| VHL Ligands (e.g., VH032) | VHL | Androgen Receptor | Cancer |
| CRBN Ligands (e.g., Pomalidomide-based) | CRBN | BRD4 | Cancer |
| MDM2 Ligands (e.g., Nutlin-based) | MDM2 | p53 (stabilization) | Cancer |
| cIAP1 Ligands | cIAP1 | RIPK2 | Inflammatory Diseases |
Future Directions and Challenges in E3 Ligase Ligand Linker Conjugate Research
Expansion of E3 Ligase Targeting Repertoire
A primary limitation in the current TPD landscape is the reliance on a small fraction of the available E3 ligases. The human genome encodes for over 600 E3 ligases, yet the vast majority of clinical and preclinical conjugates recruit either Cereblon (CRBN) or von Hippel-Lindau (VHL). This restricted repertoire limits the scope and flexibility of TPD, as the degradation efficiency of a given POI can be dependent on the specific E3 ligase recruited.
The expansion of the E3 ligase toolkit is a critical goal for several reasons. Different E3 ligases have distinct expression patterns across tissues and cell types, which could be exploited to develop highly specific degraders, thereby reducing potential on-target toxicities in non-target tissues. Furthermore, some POIs may not form a productive ternary complex with CRBN or VHL, necessitating the use of alternative E3 ligases.
To address this, researchers are employing a range of discovery strategies to identify ligands for novel E3 ligases:
Target-based and Phenotypic Screening: High-throughput screening (HTS) and DNA-encoded library (DEL) technologies are being used to identify small molecules that bind to previously un-liganded E3 ligases.
Chemoproteomics and Covalent Ligand Screening: Activity-based protein profiling (ABPP) and other chemoproteomic approaches help identify reactive sites (like cysteines) on E3 ligases that can be targeted by covalent fragments.
Genome-Scale CRISPR Screens: These genetic screens can identify E3 ligases that are essential for the degradation of specific proteins, thus nominating them as potential targets for new degrader molecules.
Systematic analysis of the E3 ligase family, considering factors like chemical ligandability, expression patterns, and known protein-protein interactions, has identified numerous promising candidates for future PROTAC development.
| Emerging E3 Ligase | Recruiting Ligand/Strategy | Rationale for Expansion | Reference |
|---|---|---|---|
| MDM2 | Nutlin-3 derivatives | Well-characterized, particularly for p53 regulation. | |
| cIAP1 | Bestatin-based ligands | Potential for selective degradation of key signaling proteins like RIPK2. | |
| RNF4 | Covalent fragments (e.g., CCW 16) | RING E3 ligase involved in DNA damage response; covalent targeting offers a distinct mechanism. | |
| XIAP | Modified XIAP recruitment ligands | Can be targeted to induce self-degradation (Homo-PROTACs), offering a novel regulatory mechanism. | |
| Aryl Hydrocarbon Receptor (AhR) | AhR modulators | Functions as both a transcription factor and an E3 ligase, offering dual functionality. |
Development of Novel Linker Chemistries and Architectures
Future research is focused on moving beyond simple polyethylene (B3416737) glycol (PEG) or alkyl chains to more sophisticated linker designs:
Conformationally Restricted Linkers: Incorporating cyclic elements or rigid moieties can pre-organize the conjugate into a bioactive conformation, potentially improving degradation potency. For instance, a macrocyclic PROTAC was shown to exhibit rapid and potent degradation of BRD4.
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific enzymes or conditions within the target cell (e.g., high glutathione (B108866) levels or specific hydrolases). This strategy is central to targeted delivery systems like antibody-PROTAC conjugates.
Photoswitchable Linkers: The activity of conjugates containing these linkers can be controlled spatiotemporally with light, offering precise external control over protein degradation.
"In-cell" Click Chemistry: Click-formed proteolysis-targeting chimeras (CLIPTACs) involve administering two smaller, more cell-permeable precursors that assemble into the active, full-length PROTAC inside the target cell.
The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating a rational design approach where linker chemistry is a key variable for optimization.
| Linker Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Hydrophilic (e.g., PEG) | Flexible chains containing ethylene (B1197577) glycol repeats. | Can enhance solubility and flexibility. | |
| Hydrophobic (e.g., Alkyl) | Saturated hydrocarbon chains. | Can improve cell permeability compared to highly polar linkers. | |
| Macrocyclic | Linker forms a ring structure connecting the two ligands. | Improves degradation potency through conformational rigidity. | |
| Photoswitchable | Contains a chemical group that changes conformation in response to specific wavelengths of light. | Enables precise spatial and temporal control of degradation. | |
| Cleavable | Designed to break apart under specific intracellular conditions (e.g., enzymatic action). | Facilitates targeted release of the active degrader inside specific cells or tissues. |
Strategies for Enhancing Cellular Efficacy and Specificity
A major challenge for E3 ligase conjugates is achieving sufficient cellular uptake and restricting their activity to diseased cells, thereby minimizing side effects. Many conjugates are large molecules with physicochemical properties that hinder passive diffusion across the cell membrane. To overcome these limitations, several innovative strategies are being pursued.
Conditional Activation: These approaches, often termed "conditional PROTACs," aim to keep the conjugate inactive until it reaches a specific microenvironment characteristic of the target tissue.
Hypoxia-Activated PROTACs: These molecules are "caged" with a hypoxia-cleavable group, restricting their activity to the hypoxic core of solid tumors.
Photochemically Controllable PROTACs (PHOTACs): Similar to photoswitchable linkers, these conjugates are activated by light, allowing for external control.
Targeted Delivery Systems: This strategy involves conjugating the degrader molecule to a moiety that specifically recognizes receptors on target cells.
Antibody-PROTAC Conjugates (Ab-PROTACs): By linking a PROTAC to a monoclonal antibody that targets a tumor-specific antigen (e.g., HER2), the degrader can be delivered selectively to cancer cells.
Folate-Caged PROTACs: Attaching a folate group allows the conjugate to be taken up by cells overexpressing the folate receptor α (FOLR1), which is common in many cancers.
Aptamer-PROTAC Conjugates (APCs): Single-stranded nucleic acids (aptamers) that bind to cell-surface proteins like nucleolin can be used to ferry the degrader into cancer cells.
Chemical Modifications:
Covalent PROTACs: Introducing a reactive warhead can lead to irreversible binding to the target protein or E3 ligase, which can enhance selectivity and degradation efficiency.
Lipid Prodrugs: Attaching a fatty acid promoiety can enhance the pharmacokinetic properties of a degrader, including its ability to cross the blood-brain barrier.
| Strategy | Mechanism | Example Target | Reference |
|---|---|---|---|
| Antibody-PROTAC Conjugates (Ab-PROTACs) | Antibody (e.g., Trastuzumab) targets a cell surface protein (e.g., HER2), leading to internalization and release of the PROTAC. | HER2-positive breast cancer cells | |
| Folate-Caged PROTACs | Folate moiety binds to the overexpressed folate receptor (FOLR1) on cancer cells, triggering uptake. | FOLR1-expressing cancer cells | |
| Hypoxia-Activated PROTACs | A caging group is cleaved under the low-oxygen conditions found in solid tumors, releasing the active PROTAC. | Tumor cells in a hypoxic microenvironment | |
| Aptamer-PROTAC Conjugates (APCs) | A nucleic acid aptamer (e.g., AS1411) binds to a surface protein (e.g., nucleolin) for targeted delivery. | Nucleolin-overexpressing tumor cells |
Integration of Artificial Intelligence and Machine Learning in Design
The multi-component nature of E3 ligase conjugates creates a vast chemical space that is challenging to explore using traditional medicinal chemistry alone. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate and rationalize the design process.
AI/ML models are being applied to several key aspects of degrader design:
Ternary Complex Modeling: Predicting the three-dimensional structure and stability of the POI-PROTAC-E3 ligase complex is crucial for designing effective degraders. AI-driven molecular dynamics (MD) simulations can assess the stability of these complexes.
Predictive Modeling: ML models can be trained on large datasets to predict a compound's degradation efficacy, binding affinity, and other key properties. Platforms like DeepPROTAC have been developed to predict the degradation efficacy of a given conjugate.
De Novo Design: Generative AI models can explore chemical space to propose novel linker structures or even entire degrader molecules with optimized properties. AI platforms such as DeepLinker can analyze millions of chemical combinations to predict ideal linker characteristics for specific targets.
Ligand Discovery: AI can be used in virtual screening campaigns to identify potential new ligands for both POIs and E3 ligases from vast compound libraries.
By integrating experimental data with computational predictions, AI/ML is closing the loop in the design-build-test-learn cycle, making the search for optimal degrader molecules more efficient and data-driven.
Addressing Potential On-Target, Off-Pathway Degradation Mechanisms
As the TPD field matures, a more nuanced understanding of potential liabilities is emerging. Beyond simple off-target protein degradation, researchers must consider "on-target, off-pathway" effects, where the intended protein is degraded, but through unintended or undesirable mechanisms.
Alternative Degradation Pathways: While the ubiquitin-proteasome system (UPS) is the canonical pathway for PROTAC-mediated degradation, proteins can also be cleared via the autophagy-lysosome pathway. It is critical to understand which pathway a given conjugate utilizes, as this can have implications for efficacy and potential resistance mechanisms. For instance, some membrane proteins are degraded via the endo-lysosomal pathway.
Q & A
Q. What are the critical considerations in designing the linker chemistry for E3 Ligase Ligand-Linker Conjugate 97 to optimize PROTAC functionality?
The linker must balance solubility, length, and rigidity. Polyethylene glycol (PEG)-based linkers (e.g., 2-3 units) enhance solubility and reduce steric hindrance, while rigid aromatic moieties may improve ternary complex formation. Purification methods like reverse-phase HPLC are essential to isolate conjugates with high purity, as impurities can skew degradation efficiency measurements .
Q. How can researchers validate the binding affinity and selectivity of this compound to its target E3 ligase?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (e.g., Kd values). Cellular assays, such as co-immunoprecipitation (Co-IP), confirm target engagement. Negative controls using ligase-deficient cell lines or competitive binding with free ligands help assess specificity .
Q. What structural features of the E3 ligase ligand in Conjugate 97 influence its recruitment efficiency?
The ligand’s binding pocket geometry (e.g., cereblon vs. VHL ligands) determines E3 ligase compatibility. For cereblon-based ligands, the phthalimide moiety is critical for hydrophobic interactions, while VHL ligands rely on hydrogen bonding with the β-propeller domain. Structural analogs from conjugates like T18813 (Thalidomide-PEG2-C2-NH2) highlight the role of linker flexibility in orienting the ligand .
Advanced Research Questions
Q. What methodologies are recommended for analyzing tissue-specific distribution and cellular uptake efficiency of this compound?
Advanced mass spectrometry imaging (MSI) enables spatially resolved quantification in tissues and 3D cell models. Isotope-labeled internal standards improve accuracy. For cellular uptake, flow cytometry with fluorescently tagged conjugates or LC-MS/MS of lysates provides temporal resolution. Normalization to total protein content accounts for tissue heterogeneity .
Q. How should researchers address discrepancies in protein degradation efficiency observed with Conjugate 97 across different cell models?
Contradictions may arise from variable E3 ligase expression (e.g., cereblon levels in hematologic vs. solid tumor cells). Validate ligase abundance via Western blot or RNA-seq. Orthogonal assays like thermal shift analysis confirm target engagement, while proteomics (e.g., TMT labeling) identifies off-target effects. Cross-referencing with datasets like DepMap improves reproducibility .
Q. What in silico approaches can predict ternary complex formation between Conjugate 97, the target protein, and the E3 ligase?
Molecular dynamics (MD) simulations with tools like AMBER or GROMACS model conformational dynamics. Docking software (e.g., Rosetta) predicts ligand-linker positioning relative to the E3 ligase and target. Machine learning frameworks, trained on structural data from analogs (e.g., T18670), optimize linker length and rigidity for productive ubiquitination .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
